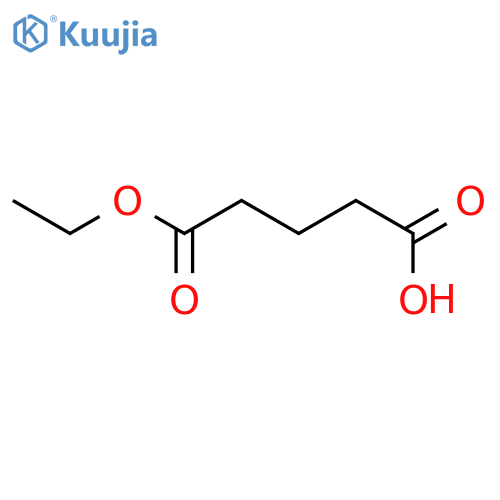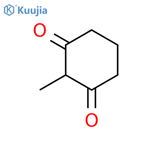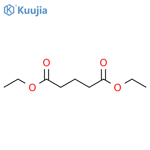Direct oxidative cleavage of α- and β-dicarbonyls and α-hydroxy ketones to diesters with KHSO5
,
Journal of Organic Chemistry,
2004,
69(26),
9299-9302




